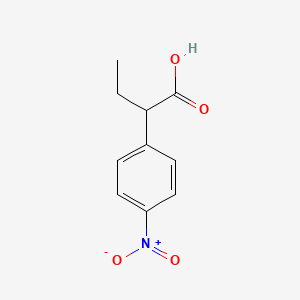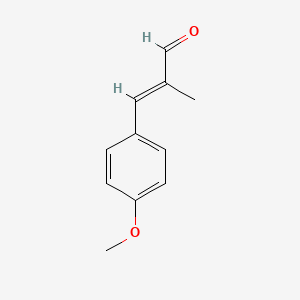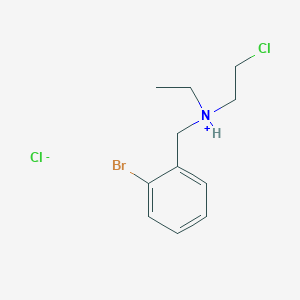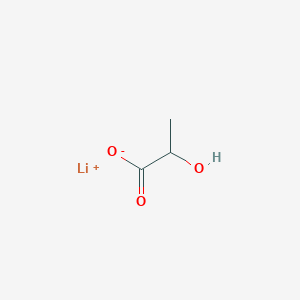
lithium;2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium 2-hydroxypropanoate can be synthesized through the neutralization of L-lactic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium at room temperature . The general reaction is as follows:
L-lactic acid+LiOH→Lithium 2-hydroxypropanoate+H2O
Industrial Production Methods
In industrial settings, the production of lithium 2-hydroxypropanoate involves the same neutralization reaction but on a larger scale. The process may include additional purification steps such as crystallization and filtration to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium 2-hydroxypropanoate primarily undergoes substitution reactions due to the presence of the lithium ion. It can also participate in esterification reactions when reacted with alcohols .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions typically occur under mild conditions.
Esterification Reactions: Alcohols and acid catalysts are used, and the reactions are usually conducted under reflux conditions.
Major Products
Substitution Reactions: The major products are lithium salts of the corresponding nucleophiles.
Esterification Reactions: The major products are esters of lactic acid.
Aplicaciones Científicas De Investigación
Lithium 2-hydroxypropanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of lithium 2-hydroxypropanoate in biological systems involves the inhibition of enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA). These enzymes play crucial roles in various cellular processes, including signal transduction and energy metabolism . By inhibiting these enzymes, lithium 2-hydroxypropanoate can modulate neurotransmitter levels and exert mood-stabilizing effects .
Comparación Con Compuestos Similares
Similar Compounds
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium citrate: Another lithium salt with mood-stabilizing properties.
Lithium orotate: Used as a dietary supplement for its potential neuroprotective effects.
Uniqueness
Unlike other lithium salts, it is particularly useful in studies involving metabolic processes and enzyme kinetics .
Propiedades
IUPAC Name |
lithium;2-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C(=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
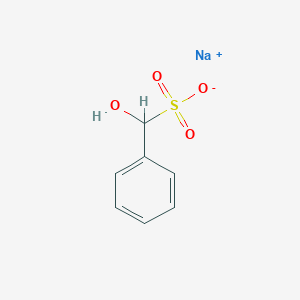
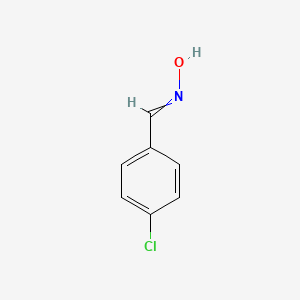
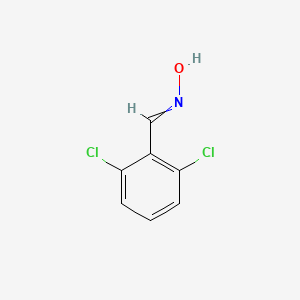
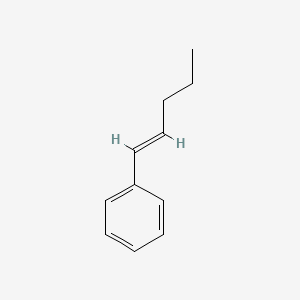
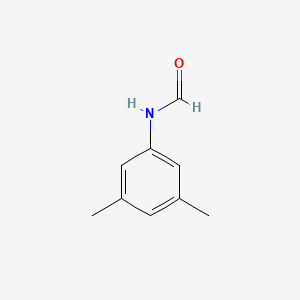
![sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate](/img/structure/B7797747.png)
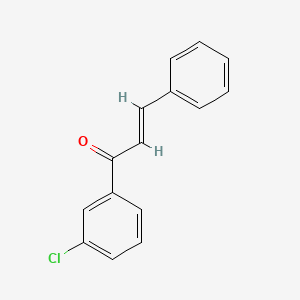
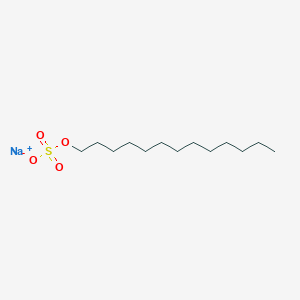
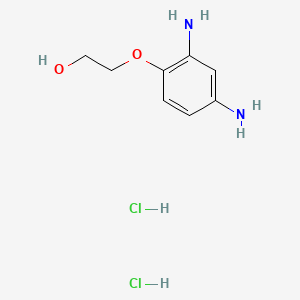
![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B7797769.png)
